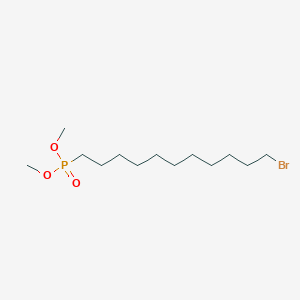
Dimethyl (11-bromoundecyl)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MFCD30063058 is a chemical compound with unique properties and applications in various fields. It is known for its specific molecular structure and reactivity, making it a valuable compound in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD30063058 involves several steps, including the selection of appropriate starting materials and reaction conditions. The synthetic route typically includes:
Selection of Precursors: Choosing the right precursors is crucial for the synthesis of MFCD30063058.
Reaction Conditions: The reaction conditions, such as temperature, pressure, and solvents, are optimized to ensure the desired product is obtained.
Purification: The final product is purified using techniques like crystallization or chromatography to achieve the required purity.
Industrial Production Methods
In industrial settings, the production of MFCD30063058 is scaled up using large reactors and automated systems. The process involves:
Batch or Continuous Production: Depending on the demand, the production can be carried out in batch or continuous mode.
Quality Control: Strict quality control measures are implemented to ensure the consistency and purity of the product.
Chemical Reactions Analysis
Types of Reactions
MFCD30063058 undergoes various chemical reactions, including:
Oxidation: It can be oxidized using specific oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents.
Substitution: It can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Solvents: Depending on the reaction, solvents like water, ethanol, or acetone may be used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different products compared to reduction or substitution reactions.
Scientific Research Applications
MFCD30063058 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis.
Biology: It has applications in biological studies, including enzyme reactions and cellular processes.
Medicine: It is explored for its potential therapeutic effects and drug development.
Industry: It is used in the production of various industrial products and materials.
Mechanism of Action
The mechanism of action of MFCD30063058 involves its interaction with specific molecular targets and pathways. It may act by:
Binding to Receptors: It can bind to specific receptors, triggering a cascade of biochemical reactions.
Enzyme Inhibition: It may inhibit certain enzymes, affecting metabolic pathways.
Signal Transduction: It can influence signal transduction pathways, leading to various cellular responses.
Properties
Molecular Formula |
C13H28BrO3P |
|---|---|
Molecular Weight |
343.24 g/mol |
IUPAC Name |
1-bromo-11-dimethoxyphosphorylundecane |
InChI |
InChI=1S/C13H28BrO3P/c1-16-18(15,17-2)13-11-9-7-5-3-4-6-8-10-12-14/h3-13H2,1-2H3 |
InChI Key |
SWGDEDITTJNGRA-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(CCCCCCCCCCCBr)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















